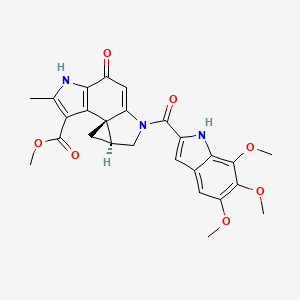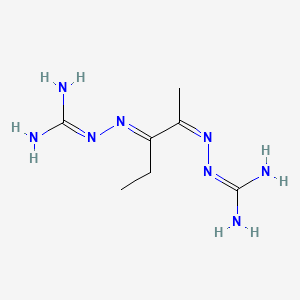
Du-86
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Du-86 is a small molecule drug initially developed by Kyowa Kirin Co., Ltd. It is known for its role as a DNA inhibitor, DNA alkylating agent, and DNA synthesis inhibitor. The compound has been primarily investigated for its potential in treating neoplasms and precancerous conditions .
Preparation Methods
The synthesis of Du-86 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of poly(ethylene glycol) (PEG) and dipeptide linkers such as L-alanyl-L-valine (Ala-Val). These linkers are used to conjugate the active segment of this compound to tumor-specific antibodies . The reaction conditions typically involve enzymatic cleavage, which ensures the release of the active compound at the tumor site .
Chemical Reactions Analysis
Du-86 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the enzymatic cleavage of the PEG-dipeptide linker releases the active segment of this compound .
Scientific Research Applications
Du-86 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying DNA inhibitors and alkylating agents.
Biology: this compound is used in research to understand the mechanisms of DNA damage and repair.
Comparison with Similar Compounds
Du-86 is part of a class of compounds known as duocarmycin derivatives. Similar compounds include:
KW-2189: Another duocarmycin derivative with similar DNA alkylating properties.
CC-1065: Known for its potent DNA-binding and alkylating activities.
Compared to these compounds, this compound has shown unique properties in terms of its tumor-specific activation and reduced toxicity to normal cells .
Properties
Molecular Formula |
C26H25N3O7 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O7/c1-11-18(25(32)36-5)19-21(27-11)15(30)8-17-26(19)9-13(26)10-29(17)24(31)14-6-12-7-16(33-2)22(34-3)23(35-4)20(12)28-14/h6-8,13,27-28H,9-10H2,1-5H3/t13-,26+/m1/s1 |
InChI Key |
YTGSKSUJQQNWRS-SRGMZFCMSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |
Synonyms |
DU 86 DU-86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)
![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)

![3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)



![[3-Methyl-5-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-phenyl]-acetic acid](/img/structure/B1244584.png)
![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)
![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)
